6-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid

Beschreibung

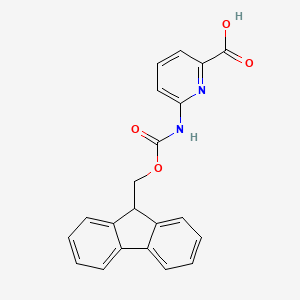

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is a specialized chemical compound featuring a picolinic acid backbone (2-pyridinecarboxylic acid) with an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amine group at the 6-position. The Fmoc group is widely employed in peptide synthesis as a temporary protecting group for amines due to its stability under basic conditions and ease of removal under mild acidic conditions . The picolinic acid moiety introduces unique coordination properties, making this compound valuable in metal-catalyzed reactions and as a building block for functionalized peptides or polymers. Its molecular formula is C₂₁H₁₆N₂O₄, with a molecular weight of 360.37 g/mol.

Eigenschaften

Molekularformel |

C21H16N2O4 |

|---|---|

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

6-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-2-carboxylic acid |

InChI |

InChI=1S/C21H16N2O4/c24-20(25)18-10-5-11-19(22-18)23-21(26)27-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-11,17H,12H2,(H,24,25)(H,22,23,26) |

InChI-Schlüssel |

JKCVESSZTKMYFF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=N4)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods

Fmoc Protection of Amino Picolinic Acid Derivatives

The primary synthetic strategy involves the reaction of 6-amino-picolinic acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to introduce the Fmoc protecting group on the amino substituent.

General Reaction Scheme

$$

\text{6-Amino-picolinic acid} + \text{Fmoc-Cl} \xrightarrow[\text{base}]{\text{solvent, temperature}} \text{6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid}

$$

- Reagents:

- 6-Amino-picolinic acid (or derivatives)

- Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

- Base: Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)

- Solvents: Mixtures of 1,4-dioxane and water, tetrahydrofuran (THF), or dichloromethane (DCM) with dimethylformamide (DMF)

- Temperature: Typically 0 °C to room temperature (20–25 °C)

- Reaction Time: Ranges from 1 hour to 12 hours depending on conditions

- Workup: Extraction with organic solvents (e.g., DCM, ethyl acetate), washing with brine, drying over anhydrous sodium sulfate (Na2SO4), and purification by column chromatography

Representative Experimental Procedure

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Dissolve 6-amino-picolinic acid (2 g, 15.3 mmol) in dioxane (20 mL) | Room temperature, stirring 30 min | - |

| 2 | Add potassium carbonate (5.5 g, 40 mmol) | Room temperature, stirring 30 min | - |

| 3 | Add Fmoc-Cl (6.54 g, 25 mmol) dropwise | Room temperature, stirring 3 hours | - |

| 4 | Quench reaction, extract with DCM, wash, dry | - | - |

| 5 | Purify by column chromatography (petroleum ether:ethyl acetate 1:1) | - | 42% |

This procedure yields the desired Fmoc-protected amino picolinic acid derivative with moderate yield (~42%) under mild conditions, avoiding harsh reagents or temperatures.

Alternative Fmoc Protection Using Mixed Anhydride Method

Another approach involves the formation of a mixed anhydride intermediate from the amino acid, followed by reaction with sodium azide or Fmoc-Cl to yield the Fmoc-protected amino acid azide or directly the Fmoc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) Incorporation

This compound can be incorporated into peptides via automated SPPS using standard Fmoc chemistry protocols:

| Step | Reagent | Time | Notes |

|---|---|---|---|

| 1 | Resin swelling in CH2Cl2 and DMF | 15 min each | Prepares resin for coupling |

| 2 | Fmoc deprotection with 20% piperidine in DMF | 5 min + 15 min | Removes Fmoc from resin-bound amino acid |

| 3 | Coupling of Fmoc-protected amino acid (3.5 eq) with coupling agents (HOAt, PyBOP, HATU, or HCTU) and base (DIPEA) | 40 min | Efficient amide bond formation |

| 4 | Washing with DMF and CH2Cl2 | Multiple cycles | Removes excess reagents |

| 5 | Repeat steps 2-4 for each amino acid residue | - | Builds peptide chain |

This method is well-established for incorporating Fmoc-protected amino acids, including modified picolinic acid derivatives, into peptides with high efficiency and purity.

Catalytic Amide Activation Using Picolinic Acid Ligands

Recent advances have demonstrated the use of substituted picolinic acid ligands to stabilize molybdenum(VI) dioxide catalysts for amide bond formation. While this method is more general for amide synthesis, it highlights the chemical robustness and functional group tolerance of picolinic acid derivatives, including Fmoc-protected variants.

Data Tables Summarizing Preparation Conditions and Yields

| Method | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Purification |

|---|---|---|---|---|---|---|---|

| Fmoc protection with Na2CO3 | 6-Amino-picolinic acid | Fmoc-Cl, Na2CO3 | 1,4-Dioxane/H2O | 0 to RT | 3 | 42 | Column chromatography |

| Fmoc protection with K2CO3 | 6-Amino-picolinic acid | Fmoc-Cl, K2CO3 | Dioxane | RT | 3 | 42 | Column chromatography |

| Mixed anhydride method | Protected amino acid | Sodium azide, Fmoc-Cl | Various | RT | Variable | - | Isolation of azides |

| SPPS coupling | Fmoc-protected amino acid | PyBOP/HATU + DIPEA | DMF | RT | 0.67 (40 min) | High | Automated resin washing |

Notes on Experimental Considerations

- Base selection: Sodium or potassium carbonate is preferred for neutralizing HCl generated during Fmoc-Cl reaction, providing mild and effective conditions.

- Solvent choice: Mixtures of 1,4-dioxane and water or THF/water facilitate solubility of reagents and control reaction rates.

- Temperature control: Starting the reaction at 0 °C minimizes side reactions and decomposition of Fmoc-Cl. Gradual warming to room temperature ensures complete reaction.

- Purification: Column chromatography using petroleum ether/ethyl acetate or methanol/DCM gradients is standard to isolate pure product.

- Yield optimization: Reaction time and stoichiometry of Fmoc-Cl are critical; excess Fmoc-Cl (1.5 equivalents) often improves yield.

- Stability: Fmoc-protected amino picolinic acid is stable under typical storage and synthetic conditions but should be handled under inert atmosphere if prolonged exposure to moisture or light is expected.

Analyse Chemischer Reaktionen

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for further reactions.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxylic acids or activated esters, making it useful in peptide synthesis.

Oxidation and Reduction: While the compound itself is stable, the picolinic acid moiety can undergo oxidation to form picolinic acid N-oxide under specific conditions.

Wissenschaftliche Forschungsanwendungen

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid is widely used in scientific research, particularly in:

Peptide Synthesis: It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides.

Biological Studies: The compound is used to study protein interactions and functions by synthesizing peptides that mimic protein segments.

Medicinal Chemistry: It is employed in the development of peptide-based drugs and therapeutic agents.

Industrial Applications: The compound is used in the synthesis of complex organic molecules and materials.

Wirkmechanismus

The primary mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group . This selective protection and deprotection mechanism is crucial in the stepwise synthesis of peptides and other complex molecules .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Fmoc-Protected Carboxylic Acid Derivatives

Key Research Findings

Reactivity and Stability: The picolinic acid derivative exhibits enhanced metal-chelating capabilities due to its pyridine ring, unlike aliphatic counterparts (e.g., propanoic or hexanoic acid derivatives), which lack aromaticity . Compounds with longer carbon chains, such as hexanoic acid derivatives, show increased lipophilicity, making them suitable for membrane-permeable peptide design .

Synthetic Utility: The o-tolyl-substituted propanoic acid derivative (CAS 211637-75-1) demonstrates steric hindrance that slows coupling reactions but improves regioselectivity in peptide assembly . The butanoic acid derivative (CAS 161420-87-7) with a free amino group enables bifunctional conjugation, serving as a spacer in drug delivery systems .

Solubility and Purity :

- Picolinic acid derivatives generally exhibit lower aqueous solubility compared to aliphatic analogs due to aromatic stacking interactions. However, HPLC purity exceeds 97.5% in commercial batches, comparable to other Fmoc-protected acids .

Biologische Aktivität

6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid (Fmoc-picolinic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

Fmoc-picolinic acid is characterized by the following structural formula:

- Molecular Formula : C23H22N2O4

- Molecular Weight : 394.43 g/mol

- CAS Number : 91758827

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis and has implications in drug design due to its stability and ability to protect amino groups.

The biological activity of Fmoc-picolinic acid can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Receptor Interaction : The compound may interact with various biological receptors, modulating signaling pathways crucial for cellular responses.

- Antimicrobial Activity : Some derivatives of picolinic acid have demonstrated antimicrobial properties, indicating that Fmoc-picolinic acid could possess similar effects.

Biological Activity Overview

The biological activities of Fmoc-picolinic acid and its derivatives have been explored in various studies:

Antimicrobial Activity

Research indicates that compounds related to picolinic acid exhibit notable antimicrobial properties against a range of pathogens. For instance, derivatives have shown effectiveness against both bacterial and fungal strains, suggesting potential applications in treating infections.

Antitumor Activity

Studies have highlighted the potential antitumor effects of picolinic acid derivatives. For example, specific compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro. The results indicated that some derivatives could significantly reduce cell viability in various cancer cell lines.

Case Studies

- Antitumor Efficacy : A study investigated the effects of Fmoc-picolinic acid on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent antitumor activity.

- Antimicrobial Testing : In another study, Fmoc-picolinic acid was tested against common bacterial strains such as E. coli and S. aureus. The compound exhibited significant inhibition zones in agar diffusion assays, underscoring its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Antitumor | Reduced viability in MCF-7 cells | |

| Enzyme Inhibition | Modulation of metabolic enzymes |

Table 2: Case Study Results

| Study Focus | Cell Line/Pathogen | IC50/EC50 Value |

|---|---|---|

| Antitumor | MCF-7 (breast cancer) | 15 µM |

| Antimicrobial | E. coli | 20 µg/mL |

Q & A

Basic: What are the recommended synthetic routes for 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)picolinic acid, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves coupling picolinic acid derivatives with Fmoc-protected amines. Critical steps include:

- Protection of the amino group : Use Fmoc-Cl (9-fluorenylmethyl chloroformate) under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) with a base like triethylamine .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using methanol/water mixtures) to isolate intermediates. Monitor purity via TLC or HPLC .

- Final deprotection : Use piperidine in DMF to remove Fmoc groups, followed by acidification to precipitate the product .

Advanced: How can researchers reconcile contradictory stability data for Fmoc-protected compounds under varying storage conditions?

Methodological Answer:

Discrepancies in stability data (e.g., decomposition temperature, reactivity) often arise from differences in:

- Storage conditions : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid prolonged exposure to light or humidity .

- Analytical methods : Validate stability using accelerated degradation studies (e.g., 40°C/75% RH for 1 week) coupled with HPLC-MS to track degradation products .

- Matrix effects : Test stability in the presence of common reagents (e.g., coupling agents like HBTU) to simulate synthetic environments .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use H and C NMR in deuterated DMSO or CDCl₃ to confirm Fmoc group integration (e.g., aromatic protons at δ 7.3–7.8 ppm) and picolinic acid backbone .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns.

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and carboxylic acid groups) .

Artifact mitigation : Dry samples thoroughly to avoid water peaks in NMR; use matrix-matched standards in MS .

Advanced: How can coupling efficiency be optimized for this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

- Activation reagents : Use HBTU/HOBt or COMU in DMF for efficient amide bond formation. Pre-activate the carboxylic acid for 5–10 minutes before coupling .

- Solvent selection : Anhydrous DMF or DCM improves solubility of Fmoc-protected derivatives. Add DIEA (2–4 equiv) to maintain basic pH .

- Monitoring : Perform Kaiser tests or monitor Fmoc deprotection UV absorbance (301 nm) to confirm reaction completion .

- Side-reaction mitigation : Use 2% hydrazine in DMF to cap unreacted sites on resin .

Basic: What safety protocols are critical when handling this compound given its acute toxicity classification?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Exposure control : Implement local exhaust ventilation and avoid aerosol formation during solvent evaporation .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Emergency response : For skin contact, rinse with water for 15 minutes; seek medical evaluation for inhalation exposure .

Advanced: How can environmental persistence of this compound be assessed given limited ecotoxicological data?

Methodological Answer:

- Biodegradation assays : Conduct OECD 301 tests (e.g., modified Sturm test) to measure CO₂ evolution under aerobic conditions .

- Aquatic toxicity : Use Daphnia magna or algae growth inhibition tests at varying concentrations (0.1–100 mg/L) .

- Adsorption studies : Evaluate soil mobility via batch experiments with HPLC quantification of compound retention .

- Modeling : Apply QSAR models (e.g., EPI Suite) to predict bioaccumulation and persistence in lieu of experimental data .

Basic: How does the Fmoc group influence the compound’s reactivity in peptide synthesis?

Methodological Answer:

- Protection : The Fmoc group shields the amino group during coupling, preventing unwanted nucleophilic reactions. It is stable under basic conditions but cleaved by piperidine .

- Steric effects : The bulky fluorenyl moiety can slow coupling kinetics; compensate by extending reaction times (1–2 hours) .

- Orthogonality : Compatible with acid-labile protecting groups (e.g., Boc), enabling sequential deprotection strategies .

Advanced: What strategies resolve low yields in large-scale synthesis of this compound?

Methodological Answer:

- Process optimization : Scale reactions using continuous flow systems to enhance mixing and heat transfer .

- Solvent recycling : Recover DMF or DCM via distillation to reduce costs and environmental impact .

- Quality by Design (QbD) : Use DoE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.